

Application Notes: Quantification of Amprenavir-d4 in Human Seminal Fluid

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Compound of Interest

Compound Name: Amprenavir-d4

Cat. No.: B10819129

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Introduction

Amprenavir is an HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.^{[1][2][3][4]} The male genital tract can act as a sanctuary site for HIV, making it essential to understand the penetration of antiretroviral drugs into seminal fluid to assess their efficacy in preventing sexual transmission and managing viral reservoirs.^{[5][6]} These application notes provide a detailed protocol for the quantitative analysis of Amprenavir in human seminal fluid using **Amprenavir-d4** as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. **Amprenavir-d4** is a stable isotope-labeled version of Amprenavir, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.^{[7][8]}

Principle

This method involves the extraction of Amprenavir and the internal standard, **Amprenavir-d4**, from seminal plasma via liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Amprenavir in the seminal fluid sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Amprenavir.

Experimental Protocols

1. Materials and Reagents

- Amprenavir (analytical standard)
- **Amprenavir-d4** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Chloroform (analytical grade)
- Ultrapure water
- Drug-free human seminal plasma (for calibration standards and quality controls)

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reverse-phase column)
- Microcentrifuge
- Vortex mixer
- Nitrogen evaporator

3. Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and **Amprenavir-d4** in methanol to prepare individual primary stock solutions of 1 mg/mL.

- Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.
- Internal Standard Working Solution (1 µg/mL): Dilute the **Amprenavir-d4** primary stock solution with methanol to obtain a working solution of 1 µg/mL.

4. Sample Collection and Handling

- Semen samples should be collected by masturbation after a period of sexual abstinence (e.g., 2-5 days).^[9]
- The sample should be collected in a clean, sterile container.^[9]
- Allow the semen sample to liquefy at room temperature for 30-60 minutes.^{[10][11]}
- Following liquefaction, centrifuge the sample to separate the seminal plasma from the spermatozoa.
- The resulting seminal plasma should be stored at -80°C until analysis to ensure stability.

5. Sample Preparation (Liquid-Liquid Extraction)

- Thaw the seminal plasma samples, calibration standards, and quality control samples at room temperature.
- To 100 µL of seminal plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL **Amprenavir-d4** internal standard working solution and vortex briefly.
- Add 500 µL of chloroform to the tube.
- Vortex the mixture for 2 minutes to ensure thorough extraction.
- Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 40°C
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Amprenavir:m/z [parent ion] → [product ion]
 - **Amprenavir-d4**:m/z [parent ion + 4 Da] → [product ion]
 - Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

7. Data Analysis and Quantification

- Integrate the peak areas for both Amprenavir and **Amprenavir-d4**.

- Calculate the peak area ratio of Amprenavir to **Amprenavir-d4**.
- Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
- Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL[12]
Accuracy (% Bias)	Within $\pm 15\%$
Precision (% RSD)	< 15%
Recovery	> 85%
Matrix Effect	Minimal

Table 2: Pharmacokinetic Parameters of Amprenavir in Seminal Plasma (Example Data)

Parameter	Value	Unit
Cmax (Maximum Concentration)	626.6 (responders)	ng/mL[13]
Tmax (Time to Maximum Concentration)	1 - 2	hours[1]
AUC (Area Under the Curve)	Varies with dosing regimen	ng*h/mL
Semen-to-Plasma Ratio	0.14 - 0.21	[13]

Mandatory Visualization



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